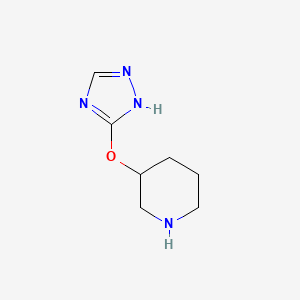

3-(1H-1,2,4-triazol-3-yloxy)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4O |

|---|---|

Molecular Weight |

168.20 g/mol |

IUPAC Name |

3-(1H-1,2,4-triazol-5-yloxy)piperidine |

InChI |

InChI=1S/C7H12N4O/c1-2-6(4-8-3-1)12-7-9-5-10-11-7/h5-6,8H,1-4H2,(H,9,10,11) |

InChI Key |

MXEYDHMBBNWKCA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)OC2=NC=NN2 |

Origin of Product |

United States |

Advanced Structural and Spectroscopic Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

The FTIR spectrum of 3-(1H-1,2,4-triazol-3-yloxy)piperidine is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. A broad absorption band, typically observed in the range of 3100-3300 cm⁻¹, is indicative of the N-H stretching vibration of the secondary amine within the piperidine (B6355638) ring and the N-H bond in the triazole ring. The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the C-H bond of the triazole ring typically appear in the 2850-3000 cm⁻¹ region.

The fingerprint region of the spectrum, below 1600 cm⁻¹, provides more specific information about the molecular structure. The C=N and N=N stretching vibrations of the 1,2,4-triazole (B32235) ring are expected to produce characteristic bands in the 1400-1600 cm⁻¹ range. The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching vibrations, which typically appear as strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-N stretching vibrations of the piperidine ring are generally found in the 1100-1200 cm⁻¹ region. Bending vibrations for C-H and N-H bonds also contribute to the complexity of this region.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | Piperidine NH, Triazole NH | 3100 - 3300 (broad) |

| C-H Stretching | Piperidine CH₂, Triazole CH | 2850 - 3000 |

| C=N / N=N Stretching | 1,2,4-Triazole Ring | 1400 - 1600 |

| C-O-C Asymmetric Stretching | Ether Linkage | ~1250 |

| C-O-C Symmetric Stretching | Ether Linkage | ~1050 |

| C-N Stretching | Piperidine Ring | 1100 - 1200 |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy offers complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the triazole ring, which may be weak in the FTIR spectrum, are expected to produce strong signals in the Raman spectrum. Specifically, the symmetric breathing modes of the triazole ring are anticipated to be prominent. The C-C stretching vibrations within the piperidine ring, typically found in the 800-1200 cm⁻¹ range, also contribute to the Raman spectrum. The C-S stretching vibrations, if any sulfur-containing impurities were present, would also be readily detectable in the Raman spectrum, typically in the 600-800 cm⁻¹ region. The combination of FTIR and Raman data provides a more complete picture of the vibrational landscape of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Conformation

NMR spectroscopy is a powerful technique for determining the precise connectivity of atoms and the three-dimensional structure of molecules in solution.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments. The proton on the triazole ring (C-H) is expected to appear as a singlet in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic and electron-withdrawing nitrogen atoms. The proton attached to the nitrogen of the piperidine ring (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

The protons of the piperidine ring will exhibit more complex splitting patterns due to spin-spin coupling. The proton at the C3 position, being attached to the carbon bearing the ether linkage, is expected to be shifted downfield compared to the other piperidine protons, likely appearing in the 4.0-5.0 ppm range as a multiplet. The protons on the other carbons of the piperidine ring (C2, C4, C5, and C6) would resonate further upfield, typically in the 1.5-3.5 ppm range, with their exact chemical shifts and multiplicities depending on their axial or equatorial positions and their coupling with adjacent protons.

Table 2: Expected ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Triazole CH | Aromatic Heterocycle | 7.5 - 8.5 | Singlet |

| Piperidine NH | Secondary Amine | Variable (solvent dependent) | Broad Singlet |

| Piperidine C3-H | Adjacent to Ether Oxygen | 4.0 - 5.0 | Multiplet |

| Piperidine CH₂ | C2, C4, C5, C6 positions | 1.5 - 3.5 | Multiplets |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Analysis

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. The two carbon atoms of the 1,2,4-triazole ring are expected to have distinct chemical shifts in the downfield region, typically between 140 and 160 ppm. The carbon atom attached to the oxygen (C3 of the triazole) will likely be the most downfield of the two.

The carbon atoms of the piperidine ring will resonate at higher field. The carbon atom at the C3 position, bonded to the oxygen of the ether linkage, is expected to be the most downfield of the piperidine carbons, with a chemical shift in the range of 70-80 ppm. The other piperidine carbons (C2, C4, C5, and C6) would appear further upfield, typically between 20 and 50 ppm.

Table 3: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon | Environment | Expected Chemical Shift (ppm) |

| Triazole C3 | Attached to Oxygen | 150 - 160 |

| Triazole C5 | In Heterocyclic Ring | 140 - 150 |

| Piperidine C3 | Attached to Oxygen | 70 - 80 |

| Piperidine C2, C6 | Adjacent to Nitrogen | 40 - 50 |

| Piperidine C4, C5 | Aliphatic | 20 - 30 |

Two-Dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign all proton and carbon signals and to determine the connectivity between them, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons in the piperidine ring. For instance, cross-peaks would be observed between the proton at C3 and the protons at C2 and C4, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the carbon signal around 70-80 ppm would show a cross-peak with the proton signal in the 4.0-5.0 ppm range, confirming their assignment to the C3 position.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting the triazole and piperidine moieties. For instance, a correlation would be expected between the proton at C3 of the piperidine ring and the carbon at C3 of the triazole ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the stereochemistry and conformation of the piperidine ring, for example, by observing through-space interactions between axial and equatorial protons.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and potential applications.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathways

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. The gas chromatography component separates the target compound from impurities based on their differential partitioning between a stationary phase (typically a non-polar column like phenyl methyl polysiloxane) and a carrier gas (e.g., helium). rjptonline.org The retention time, the time it takes for a compound to travel through the column, is a key identifier. The polarity and volatility of 1,2,4-triazole derivatives significantly influence their chromatographic behavior. dnu.dp.ua

Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, provides a molecular fingerprint. The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern helps to elucidate its structure. For this compound, characteristic fragmentation would likely involve cleavage of the ether linkage, and fragmentation of the piperidine and triazole rings. ijsr.net

Purity assessment involves quantifying the area of the main peak relative to the total area of all peaks in the chromatogram. This method can detect and identify trace amounts of volatile impurities, such as residual solvents (e.g., methanol, dioxane) or unreacted starting materials. mdpi.comgoogle.com Potential synthetic byproducts could include piperidin-3-ol and 3-chloro-1H-1,2,4-triazole, depending on the synthetic route.

Table 1: Potential Volatile Impurities in the Synthesis of this compound Detectable by GC-MS

| Compound Name | Potential Origin | Expected GC Behavior | Key Mass Spectral Fragments (Hypothetical m/z) |

| Piperidin-3-ol | Unreacted Starting Material | Elutes earlier than the main product due to higher volatility and polarity. | Molecular ion, fragments from loss of H₂O, ring fragmentation. |

| 3-Chloro-1H-1,2,4-triazole | Unreacted Starting Material | May elute earlier or later depending on column polarity. | Isotopic pattern for chlorine (M, M+2), molecular ion, loss of HCl, triazole ring fragments. |

| Methanol | Residual Solvent | Very early elution time. | 31, 29 |

| Dioxane | Residual Solvent | Early elution time. | 88, 58, 28 |

Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of this compound. For chiral molecules, SCXRD can establish the absolute configuration. whiterose.ac.uk

The analysis involves growing a suitable single crystal, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions are determined. mdpi.com The data reveals the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. mdpi.comnih.gov

Furthermore, SCXRD elucidates the crystal packing, showing how individual molecules are arranged in the lattice. This includes identifying and characterizing intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of the crystal structure. nih.gov For instance, hydrogen bonds could form between the N-H of the piperidine ring and a nitrogen atom of the triazole ring of an adjacent molecule, or involving the triazole N-H group. researchgate.net The piperidine ring typically adopts a chair conformation, which can be quantified by puckering parameters. nih.gov

Table 2: Representative Crystallographic Data for a Heterocyclic Compound (Note: This is a hypothetical data table based on typical values for related structures, as specific data for this compound is not publicly available.)

| Parameter | Value |

| Chemical Formula | C₇H₁₂N₄O |

| Formula Weight | 168.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.321 (1) |

| b (Å) | 6.945 (4) |

| c (Å) | 12.686 (8) |

| β (°) | 100.26 (6) |

| Volume (ų) | 1241.6 (1) |

| Z | 4 |

| Density (calculated) (mg/m³) | 1.519 |

| Hydrogen Bonds | N-H···N, C-H···O |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. nih.gov The Hirshfeld surface is generated around a molecule, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal. uomphysics.net

This surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This is a hypothetical data table based on typical values for related structures.)

| Interaction Type | Contribution (%) | Description |

| H···H | 55.0% | Represents the largest contribution, typical for organic molecules. |

| H···N / N···H | 18.5% | Corresponds to hydrogen bonding involving triazole and piperidine nitrogen atoms. |

| H···O / O···H | 12.0% | Indicates hydrogen bonding involving the ether oxygen atom. |

| H···C / C···H | 10.5% | Weaker C-H···π or other van der Waals interactions. |

| Other | 4.0% | Includes N···C, O···C, etc. |

Tautomerism and Conformational Dynamics of the Triazole and Piperidine Rings

The structural properties of this compound are influenced by the dynamic behavior of its two heterocyclic rings.

The 1,2,4-triazole ring can exist in different tautomeric forms. The two principal tautomers are the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.net Numerous studies have indicated that the 1H tautomer is generally more stable than the 4H form. ijsr.netresearchgate.net The position of the substituent can also influence the tautomeric equilibrium. For a 3-substituted 1,2,4-triazole, the proton can reside on the N1, N2, or N4 atoms, although the 1H- and 4H- forms are the most significant. The prevalence of a specific tautomer is crucial as it dictates the molecule's hydrogen bonding patterns and electronic properties. researchgate.net

The piperidine ring is conformationally flexible and typically adopts a low-energy chair conformation to minimize steric and torsional strain. nih.govnih.gov In a 3-substituted piperidine, the substituent—in this case, the (1H-1,2,4-triazol-3-yloxy) group—can occupy either an axial or an equatorial position. The equilibrium between these two chair conformers is rapid at room temperature. acs.org The equatorial position is generally favored for bulky substituents to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on C1 and C5. whiterose.ac.uk The conformational preference can be influenced by factors such as intramolecular hydrogen bonding, which might stabilize the axial conformer in certain cases.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods offer a theoretical framework for understanding chemical behavior at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netirjweb.comnih.gov It allows for the optimization of the molecular geometry, providing data on bond lengths, bond angles, and dihedral angles. For 3-(1H-1,2,4-triazol-3-yloxy)piperidine, DFT calculations, often employing basis sets like B3LYP/6-31G, would reveal a planar structure for the 1,2,4-triazole (B32235) ring. researchgate.net The piperidine (B6355638) ring would likely adopt a stable chair conformation. osi.lv

The calculated bond lengths within the triazole ring are expected to be intermediate between single and double bonds, indicating electron delocalization. rad-proceedings.org For instance, the N-N bond length is typically shorter than a standard single bond but longer than a double bond. rad-proceedings.org DFT methods are also used to calculate various thermodynamic parameters that contribute to the understanding of the compound's stability. researchgate.net

Interactive Data Table: Representative DFT-Calculated Geometrical Parameters for a 1,2,4-Triazole Ring

| Parameter | Typical Calculated Value (Å or °) |

| N1-C2 Bond Length | ~1.35 |

| C2-N3 Bond Length | ~1.32 |

| N3-N4 Bond Length | ~1.37 |

| N4-C5 Bond Length | ~1.32 |

| C5-N1 Bond Length | ~1.35 |

| C5-N1-C2 Angle | ~103-108 |

| N1-C2-N3 Angle | ~113 |

| C2-N3-N4 Angle | ~109 |

Note: These are generalized values for a substituted 1,2,4-triazole ring and may vary for the specific compound.

Ab Initio Methods for High-Level Electronic Structure Calculations

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Hartree-Fock (HF) can provide valuable insights into the electronic properties of molecules like this compound. These calculations can be used to refine the understanding of the molecular orbitals and electron distribution within the molecule.

Molecular Orbital Analysis

The study of molecular orbitals is essential for predicting the chemical reactivity and electronic transitions within a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,4-triazole ring, which contains nitrogen atoms with lone pairs of electrons. The LUMO, conversely, is likely distributed over the triazole ring as well, which can accept electron density. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap suggests higher reactivity. irjweb.com

Interactive Data Table: Frontier Molecular Orbital Properties

| Molecular Orbital | Description | Implication for Reactivity |

| HOMO | Highest energy orbital containing electrons. | Region of the molecule most likely to donate electrons in a reaction (nucleophilic). |

| LUMO | Lowest energy orbital that is unoccupied. | Region of the molecule most likely to accept electrons in a reaction (electrophilic). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Frontier Molecular Orbital Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. By analyzing the distribution and symmetry of these orbitals, one can determine the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the triazole ring are expected to be primary sites for electrophilic attack due to the localization of the HOMO.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other charged species. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with nucleophilic character, while blue regions represent positive electrostatic potential and indicate electrophilic character. Green and yellow areas correspond to intermediate, near-neutral potentials.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the 1,2,4-triazole ring, confirming their nucleophilic nature and suitability for hydrogen bonding. irjweb.com The hydrogen atoms, particularly the N-H proton of the triazole and the C-H protons of the piperidine ring, would exhibit positive potential (blue), indicating their electrophilic character. The ether oxygen atom would also be a region of negative potential. This information is critical for understanding non-covalent interactions and potential binding modes with biological targets. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

NBO analysis of molecules containing the 1,2,4-triazole ring typically reveals significant delocalization of electron density. This is primarily due to the interactions between the lone pair orbitals of the nitrogen atoms and the π* antibonding orbitals of the ring's double bonds. These n → π* interactions contribute to the stabilization of the triazole ring. In the case of this compound, one would expect to observe strong intramolecular hyperconjugative interactions.

Key expected interactions would include:

Donations from Nitrogen Lone Pairs: The lone pair electrons on the nitrogen atoms of the triazole ring are expected to delocalize into the adjacent σ* and π* antibonding orbitals. This delocalization stabilizes the molecule and influences the geometry and reactivity of the triazole ring.

Oxygen Bridge Interactions: The oxygen atom linking the triazole and piperidine rings is a key site for electronic interactions. Its lone pairs can donate into the antibonding orbitals of both the triazole ring (n → π) and the piperidine ring (n → σ), creating a conjugated system that enhances molecular stability.

These delocalization effects, quantified by second-order perturbation theory analysis in NBO, provide insight into the electronic landscape of the molecule, highlighting the pathways of intramolecular charge transfer and their energetic significance.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). While specific calculated values for this compound are not detailed in the provided search results, the principles and expected values can be inferred from studies on similar heterocyclic systems. researchgate.net

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The equations are as follows:

Electronegativity (χ): χ ≈ - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η ≈ (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

A higher HOMO energy indicates a greater ability to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For this compound, the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons would significantly influence the HOMO and LUMO energies. The triazole and piperidine rings provide a framework for a variety of electronic interactions that dictate the molecule's reactivity. Based on analyses of related triazole derivatives, it is anticipated that the molecule would possess a moderate HOMO-LUMO gap, indicating reasonable stability. The calculated values for electronegativity, hardness, and electrophilicity index would provide a quantitative measure of its tendency to participate in chemical reactions, either as an electron donor or acceptor.

Table 1: Representative Global Reactivity Descriptors for a Triazole Derivative (Illustrative)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (η) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Note: The values in this table are illustrative for a generic triazole derivative and are not the experimentally or computationally confirmed values for this compound.

Conformational Analysis using Computational Methods

The conformational flexibility of this compound is primarily determined by the rotational freedom around the C-O-C ether linkage and the puckering of the piperidine ring. Computational methods, particularly DFT, are employed to explore the potential energy surface (PES) and identify the most stable conformers. ekb.eg

The piperidine ring typically adopts a chair conformation, which is the most stable arrangement to minimize steric strain. However, boat and twist-boat conformations are also possible, though generally higher in energy. For this compound, the substituent on the 3-position can exist in either an axial or equatorial position in the chair conformation. Computational studies on similar substituted piperidines generally show a preference for the equatorial position to minimize 1,3-diaxial interactions. nih.gov

Furthermore, the orientation of the 1,2,4-triazole ring relative to the piperidine ring is determined by the dihedral angle around the C-O-C-N bonds. A relaxed PES scan, where the energy of the molecule is calculated at systematic increments of this dihedral angle, can identify the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. ekb.eg The relative energies of these conformers, along with the energy barriers for their interconversion, provide a comprehensive understanding of the molecule's dynamic behavior in different environments. ekb.eg

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a characteristic fingerprint of a molecule based on its vibrational modes. Computational chemistry allows for the calculation of these vibrational frequencies, which can then be compared with experimental spectra to confirm the molecular structure and assign the observed absorption bands to specific vibrational motions. mdpi.com DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for these calculations. researchgate.net

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the functional groups present:

N-H Stretching: The N-H bond of the triazole ring would typically exhibit a stretching vibration in the range of 3300-3500 cm⁻¹. researchgate.net

C-H Stretching: The C-H bonds of the piperidine and triazole rings would show stretching vibrations in the 2800-3100 cm⁻¹ region.

C=N and N=N Stretching: The double bonds within the triazole ring would have characteristic stretching frequencies, typically between 1400 and 1600 cm⁻¹. researchgate.net

C-O Stretching: The ether linkage would produce a strong C-O stretching band, usually in the 1000-1300 cm⁻¹ region.

Ring Vibrations: The triazole and piperidine rings will have various in-plane and out-of-plane bending and deformation modes that contribute to the fingerprint region of the spectrum.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to the computed frequencies to achieve better agreement with the experimental data. mdpi.com The comparison of the scaled theoretical spectrum with the experimental FT-IR and Raman spectra allows for a detailed and accurate assignment of the vibrational modes.

Table 2: Comparison of Selected Calculated and Experimental Vibrational Frequencies for a 1,2,4-Triazole Moiety (cm⁻¹)

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental FT-IR Frequency | Assignment |

|---|---|---|---|

| ν(N-H) | 3450 | 3379 | N-H stretching |

| ν(C-N) | 1536 | 1540 | C-N stretching in triazole ring |

| ν(C-N) | 1463 | 1466 | C-N stretching in triazole ring |

| δ(N-H) | 1345 | 1314 | N-H in-plane bending |

| ν(N-N) | 1254 | 1266 | N-N stretching in triazole ring |

Note: The data in this table is based on a similar structure, 3-amino-1,2,4-triazole, and serves as an illustrative comparison. researchgate.net The assignments are based on potential energy distribution (PED) analysis.

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the saturated piperidine ring is a primary site of reactivity, functioning as both a base and a nucleophile.

The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it basic and capable of accepting a proton. The basicity of this nitrogen is a key determinant of the molecule's behavior in acidic environments and its participation in acid-base catalysis. While specific experimental pKa values for 3-(1H-1,2,4-triazol-3-yloxy)piperidine are not extensively documented, the value can be estimated by comparison with piperidine and similarly substituted derivatives. The electron-withdrawing nature of the attached triazolyloxy group may slightly decrease the basicity compared to unsubstituted piperidine.

| Compound | pKa of Conjugate Acid | Notes |

|---|---|---|

| Piperidine | 11.12 | Reference compound. |

| 4-Hydroxypiperidine | 10.05 | Electron-withdrawing -OH group reduces basicity. |

| 3-Hydroxypiperidine (B146073) | 9.82 | Position of the substituent affects the inductive effect. |

| This compound | Estimated 9.5-10.5 | The triazolyloxy group is expected to be electron-withdrawing, thus lowering the pKa relative to piperidine. |

Protonation occurs readily at the piperidine nitrogen in the presence of acid, forming a piperidinium (B107235) salt. This transformation significantly alters the molecule's solubility and physical properties.

As a typical secondary amine, the piperidine nitrogen is strongly nucleophilic and readily participates in N-alkylation and N-acylation reactions. These reactions are fundamental for the further functionalization of the molecule.

N-Alkylation: This reaction involves the substitution of the hydrogen on the piperidine nitrogen with an alkyl group. It typically proceeds via an S_N2 mechanism when reacting with primary or secondary alkyl halides in the presence of a base to neutralize the generated acid. The reaction of azoles with alkyl halides often proceeds efficiently in the presence of a base like sodium hydroxide (B78521) in a suitable solvent. researchgate.net The choice of base and solvent can influence the reaction's efficiency and regioselectivity, particularly in molecules with multiple potential alkylation sites. beilstein-journals.org

N-Acylation: The piperidine nitrogen can react with acylating agents such as acyl chlorides or anhydrides to form a corresponding N-acylpiperidine (an amide). These reactions are generally rapid and often carried out in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the acid byproduct (e.g., HCl). rsc.org Microwave-assisted N-acylation has been shown to be an effective method for acylating amide derivatives, which can then be used to synthesize substituted 1,2,4-triazoles. researchgate.net

| Reaction Type | Typical Reagents | General Conditions | Product |

|---|---|---|---|

| N-Alkylation | Alkyl halides (R-X), Tosylates (R-OTs) | Base (e.g., K₂CO₃, NaH, Et₃N), Solvent (e.g., DMF, THF, Acetonitrile) | N-Alkylpiperidine |

| N-Acylation | Acyl chlorides (R-COCl), Anhydrides ((RCO)₂O) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., DCM, THF) | N-Acylpiperidine (Amide) |

Reactivity of the 1,2,4-Triazole (B32235) Ring

The 1,2,4-triazole ring is an aromatic heterocycle whose reactivity is governed by the arrangement and electronegativity of its three nitrogen atoms. chemicalbook.com

The 1,2,4-triazole ring contains 6π electrons delocalized across the five-membered ring, which imparts aromatic character. chemicalbook.com It can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can interconvert rapidly. chemicalbook.comresearchgate.net This aromaticity contributes to the ring's relative stability.

The distribution of electron density in the ring dictates its substitution patterns:

Electrophilic Substitution: The nitrogen atoms, particularly N4, are the most electron-rich centers in the ring and are the primary sites for electrophilic attack. chemicalbook.com Protonation and alkylation typically occur at a ring nitrogen atom. For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation can be directed to N1 or N4 depending on the reaction conditions. chemicalbook.com

Nucleophilic Substitution: The carbon atoms (C3 and C5) of the 1,2,4-triazole ring are electron-deficient (π-deficient) due to the adjacent electronegative nitrogen atoms. chemicalbook.com This makes them susceptible to attack by nucleophiles, especially if a good leaving group is present on the carbon. chemicalbook.com However, direct nucleophilic substitution on an unsubstituted carbon is difficult and generally requires harsh conditions.

The 1,2,4-triazole ring is known for its high degree of stability, which is a consequence of its aromaticity. frontiersin.orgnih.gov It is generally resistant to oxidation, reduction, and hydrolysis under moderate conditions. nih.govresearchgate.net

However, degradation can occur under specific, more forceful conditions:

Hydrolysis: While generally resistant, some derivatives can be hydrolyzed under strongly acidic or basic conditions, although the triazole ring itself is often more stable than appended functional groups. researchgate.netrsc.org Reports indicate that 1H-1,2,4-triazole is not prone to hydrolysis under normal environmental conditions. researchgate.net

Photodegradation: Certain 1,2,4-triazole derivatives, particularly those used as fungicides, can undergo photodegradation upon exposure to sunlight. researchgate.net The degradation pathways can be complex, leading to various transformation products. researchgate.net

Thermal Stability: The triazole ring system is thermally robust. For example, polymers containing 1,2,3-triazole rings have been shown to be stable up to 300 °C. rsc.org

Reactions Involving the Ether Linkage

The ether linkage (C-O-C) connecting the piperidine and triazole rings is one of the most chemically stable bonds in the molecule. Ethers are generally unreactive towards most bases, nucleophiles, and reducing agents.

The primary reaction that can cleave the ether bond is treatment with strong acids, typically concentrated aqueous solutions of HBr or HI, at elevated temperatures. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.

The cleavage of the 3-(triazolyloxy)piperidine can follow two potential pathways:

Nucleophilic attack at the C3 carbon of the piperidine ring.

Nucleophilic attack at the C3 carbon of the triazole ring.

Given the structure, the first pathway is significantly more likely. The C3 carbon of the triazole is part of an aromatic, electron-deficient ring, making it a poor substrate for both S_N1 (unstable aryl cation) and S_N2 (steric hindrance and electronic repulsion) reactions. Conversely, the C3 carbon of the piperidine ring is a secondary alkyl carbon and is more susceptible to nucleophilic attack.

The mechanism would be as follows:

Protonation of the ether oxygen by the strong acid (e.g., HBr).

The bromide ion (Br⁻) then acts as a nucleophile, attacking the C3 carbon of the protonated ether on the piperidine ring.

This results in the cleavage of the C-O bond, yielding 3-bromopiperidine (B33930) and 1H-1,2,4-triazol-3-one (or its tautomer, 3-hydroxy-1,2,4-triazole) as the final products. The reaction likely proceeds through an S_N2 mechanism. libretexts.org

Ether Cleavage Mechanisms

The ether linkage in this compound, which connects the piperidine and triazole rings, is generally stable but can be cleaved under stringent acidic conditions. wikipedia.org The mechanism of this cleavage is highly dependent on the reaction conditions and the nature of the substituents. wikipedia.org

In the presence of strong acids, particularly hydrohalic acids like HBr or HI, the ether oxygen is first protonated to form a good leaving group. khanacademy.org Following protonation, the cleavage can proceed via either an S(_N)1 or S(_N)2 pathway. Given that the ether oxygen is connected to a secondary carbon on the piperidine ring, the reaction mechanism is sensitive to steric hindrance and the stability of potential carbocation intermediates.

An S(_N)2 mechanism would involve a nucleophilic attack by a halide ion on the less sterically hindered carbon atom. In this case, attack at the secondary carbon of the piperidine ring would lead to the formation of a 3-halopiperidine derivative and 1H-1,2,4-triazol-3-ol. Conversely, an S(_N)1 mechanism would involve the formation of a carbocation intermediate. The stability of a secondary carbocation on the piperidine ring is moderate, making this pathway plausible under certain conditions.

It is important to note that cleavage of the aryl-ether bond (triazole-oxygen) is generally disfavored due to the increased bond strength and the instability of the corresponding aryl cation.

Table 1: Plausible Ether Cleavage Reaction Products and Conditions

| Reagent | Proposed Mechanism | Major Products |

| Concentrated HBr, heat | S(_N)2 | 3-Bromopiperidine, 1H-1,2,4-triazol-3-ol |

| Concentrated HI, heat | S(_N)2 | 3-Iodopiperidine, 1H-1,2,4-triazol-3-ol |

| BBr(_3) | Lewis acid-assisted cleavage | 3-Bromopiperidine, 1H-1,2,4-triazol-3-ol |

Potential for Rearrangement Reactions

The 1,2,4-triazole ring system is known to undergo rearrangement reactions, most notably the Dimroth rearrangement. wikipedia.org This type of rearrangement involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov In the case of this compound, a Dimroth-type rearrangement could potentially occur under thermal or catalytic conditions, leading to isomeric structures.

The Dimroth rearrangement typically proceeds through a ring-opening and ring-closing sequence. beilstein-journals.org For the title compound, this could involve the cleavage of the triazole ring followed by re-cyclization to yield a different triazole isomer. The feasibility and outcome of such a rearrangement would be influenced by the substituents on the triazole ring and the reaction conditions. rsc.org While specific studies on this compound are not available, the general propensity of substituted triazoles for such rearrangements suggests this as a potential transformation pathway. nih.gov

Table 2: Potential Rearrangement Products

| Reaction Type | Conditions | Potential Product |

| Dimroth Rearrangement | Thermal or Acid/Base Catalysis | Isomeric triazole-piperidine structures |

Functional Group Interconversions on the Scaffold

The this compound scaffold possesses two primary sites for functional group interconversion: the secondary amine of the piperidine ring and the nitrogen atoms of the triazole ring.

The secondary amine of the piperidine ring is nucleophilic and can readily undergo a variety of common transformations, including N-alkylation and N-acylation. researchgate.netorganic-chemistry.org N-alkylation can be achieved using alkyl halides in the presence of a base, leading to N-substituted piperidine derivatives. researchgate.net Similarly, N-acylation with acyl chlorides or anhydrides would yield the corresponding N-acylpiperidines. organic-chemistry.org These reactions provide a straightforward method for modifying the physicochemical properties of the parent compound.

The 1,2,4-triazole ring also offers opportunities for functionalization. Alkylation of the triazole ring can occur at different nitrogen positions, leading to a mixture of regioisomers. researchgate.net The regioselectivity of this reaction is often dependent on the alkylating agent and the reaction conditions. researchgate.net Additionally, the triazole ring can participate in electrophilic substitution reactions, although typically requiring activated substrates or harsh conditions.

Table 3: Examples of Functional Group Interconversions

| Reaction Type | Reagent | Functionalized Moiety | Product Class |

| N-Alkylation | Alkyl halide, base | Piperidine | N-Alkyl-3-(1H-1,2,4-triazol-3-yloxy)piperidine |

| N-Acylation | Acyl chloride, base | Piperidine | N-Acyl-3-(1H-1,2,4-triazol-3-yloxy)piperidine |

| N-Alkylation | Alkyl halide, base | Triazole | 3-(1-Alkyl-1,2,4-triazol-3-yloxy)piperidine and other isomers |

Catalytic Role of the Compound in Organic Reactions (if applicable)

While there is no specific literature detailing the catalytic activity of this compound, nitrogen-containing heterocyclic compounds are known to play significant roles in catalysis. openmedicinalchemistryjournal.com They can act as ligands for transition metals or as organocatalysts themselves. mdpi.comrsc.org

The 1,2,4-triazole moiety, with its multiple nitrogen atoms, can coordinate with metal centers, potentially forming catalytically active complexes. researchgate.net Such complexes could be useful in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Furthermore, the basic nitrogen atoms in both the piperidine and triazole rings could allow the compound to function as a Brønsted or Lewis base catalyst in certain reactions. N-heterocyclic carbenes (NHCs) derived from triazolium salts are a well-established class of organocatalysts, although the formation of such a carbene from the parent compound would require several synthetic steps. rsc.org

Given the structural features of this compound, its potential as a ligand or a basic catalyst in organic synthesis warrants further investigation.

Table 4: Potential Catalytic Applications

| Catalysis Type | Potential Role | Example Reaction Types |

| Metal Catalysis | Ligand for transition metals | Cross-coupling, hydrogenation, oxidation |

| Organocatalysis | Brønsted/Lewis base | Aldol reactions, Michael additions |

Synthetic Utility of 3 1h 1,2,4 Triazol 3 Yloxy Piperidine As a Chemical Scaffold

Role as a Building Block for Complex Non-Biological Molecular Architectures

The structure of 3-(1H-1,2,4-triazol-3-yloxy)piperidine is well-suited for the construction of complex, non-biological molecular architectures. The 1,2,4-triazole (B32235) ring, a stable aromatic system, provides a rigid core that can direct the spatial orientation of substituents. researchgate.netnih.gov The piperidine (B6355638) ring, in contrast, offers conformational flexibility, which can be crucial for achieving specific three-dimensional arrangements in larger molecules.

The triazole moiety contains three nitrogen atoms, which can act as hydrogen bond acceptors or sites for coordination with other molecules. nih.gov The piperidine nitrogen, being a secondary amine, is a key site for functionalization. It can be readily alkylated, acylated, or incorporated into larger ring systems, allowing for the extension of the molecular framework in various directions. This dual functionality enables a modular approach to the synthesis of intricate molecular designs.

For instance, the piperidine nitrogen could be used to link the scaffold to other molecular fragments, while the triazole ring could serve as a central connecting unit. The ether linkage between the two rings provides a degree of rotational freedom, which could be exploited in the design of molecular clips, cages, or other host-guest systems. The potential for derivatization of both the triazole and piperidine rings further expands the range of possible molecular geometries and functionalities that can be achieved.

| Functional Group | Potential Reactions | Application in Molecular Architecture |

|---|---|---|

| Piperidine Nitrogen | Alkylation, Acylation, Reductive Amination | Attachment of side chains, linking to other scaffolds |

| Triazole Nitrogens | N-Alkylation, Coordination | Modulation of electronic properties, formation of supramolecular assemblies |

| Triazole Carbon | Functionalization (e.g., halogenation followed by cross-coupling) | Introduction of diverse substituents for tailored properties |

Precursor for Advanced Materials Synthesis (e.g., Polymer Chemistry, Coordination Chemistry)

The bifunctional nature of this compound makes it a promising candidate as a monomer or precursor for the synthesis of advanced materials. In polymer chemistry, the ability to functionalize the piperidine nitrogen allows for its incorporation into polymer chains. For example, it could be converted into a diamine or a diol, which could then be used in condensation polymerization to form polyamides or polyesters. The pendant triazole groups along the polymer backbone would introduce sites for metal coordination, hydrogen bonding, or other intermolecular interactions, potentially leading to materials with interesting thermal, mechanical, or photophysical properties.

In the realm of coordination chemistry, 1,2,4-triazole derivatives are well-known for their ability to act as ligands, bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The nitrogen atoms of the triazole ring can coordinate to a variety of metal ions, and the specific geometry of the triazole ring can influence the resulting structure of the coordination network. nih.govisres.org The piperidine moiety in this compound could be functionalized with additional coordinating groups, creating a multidentate ligand capable of forming stable and complex coordination architectures. The flexibility of the piperidine ring could also allow for the formation of dynamic or "smart" materials that respond to external stimuli.

| Field | Potential Role of the Scaffold | Resulting Material Properties |

|---|---|---|

| Polymer Chemistry | Functional monomer | Polymers with tunable properties, enhanced thermal stability, and sites for post-polymerization modification |

| Coordination Chemistry | Bridging or chelating ligand | Metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis |

Development of Novel Reagents or Ligands for Chemical Processes (e.g., Catalysis, Extraction)

The unique combination of a triazole and a piperidine ring in this compound suggests its potential for the development of novel reagents and ligands for various chemical processes. The nitrogen atoms of the triazole and the piperidine can act as coordination sites for metal catalysts. researchgate.net By modifying the substituents on either ring, it is possible to tune the steric and electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the catalyst.

For example, chiral derivatives of this scaffold could be synthesized by starting with an enantiomerically pure form of 3-hydroxypiperidine (B146073). These chiral ligands could then be used in asymmetric catalysis to produce enantiomerically enriched products, which are of great importance in the pharmaceutical and fine chemical industries. The 1,2,4-triazole moiety can also participate in cooperative catalysis, where both the ligand and the metal center are involved in the catalytic cycle. mdpi.com

In the area of extraction, the ability of the triazole and piperidine nitrogens to coordinate with metal ions could be exploited for the selective extraction of metal ions from aqueous solutions. Ligands based on this scaffold could be designed to have a high affinity and selectivity for specific metal ions, enabling their use in hydrometallurgical processes or for the removal of heavy metal contaminants from the environment. The lipophilicity of the scaffold could be tuned by appropriate functionalization to ensure its solubility in organic solvents used for liquid-liquid extraction.

| Application | Key Features of the Scaffold | Potential Advantages |

|---|---|---|

| Catalysis | Tunable steric and electronic properties, potential for chirality | Development of highly selective and active catalysts for a range of organic transformations |

| Extraction | Multiple coordination sites, tunable lipophilicity | Selective extraction of metal ions for purification or remediation purposes |

Future Research Directions and Unexplored Avenues

Development of Novel, Sustainable Synthetic Routes

Currently, specific, optimized synthetic routes for 3-(1H-1,2,4-triazol-3-yloxy)piperidine are not well-documented in the literature. Future research should focus on developing efficient and sustainable methods for its synthesis. Key areas for exploration could include:

Green Chemistry Approaches: Investigation into synthetic pathways that utilize environmentally benign solvents, reduce the number of synthetic steps (one-pot synthesis), and employ catalytic reagents to minimize waste and energy consumption. Microwave-assisted and ultrasound-assisted organic synthesis are modern techniques that could be explored for cleaner and more efficient reactions.

Starting Material Sourcing: Research into the use of renewable or readily available starting materials for the synthesis of the piperidine (B6355638) and triazole precursors.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, increased purity. | Scale-up limitations, requirement for specialized equipment. |

| One-Pot Synthesis | Reduced workup and purification steps, time and resource efficiency. | Compatibility of reagents and intermediates, optimization of reaction conditions. |

| Catalytic Methods | Use of small amounts of catalyst, potential for asymmetric synthesis. | Catalyst cost and sensitivity, potential for metal contamination in the product. |

Exploration of Less Common Reactivity Patterns

The reactivity of the this compound molecule is largely unexplored. A thorough investigation of its chemical behavior is crucial for understanding its potential applications. Future studies should aim to:

Map the Reactivity of the Triazole and Piperidine Rings: Systematically study the electrophilic and nucleophilic substitution reactions on both heterocyclic rings to understand the influence of the ether linkage on their respective reactivities.

Investigate Ring-Opening and Rearrangement Reactions: Explore the stability of the molecule under various conditions (e.g., acidic, basic, thermal) to identify potential rearrangement or degradation pathways.

Explore Cycloaddition Reactions: Investigate the potential of the triazole ring to participate in cycloaddition reactions, which could lead to the synthesis of novel, more complex heterocyclic systems.

Advanced In Situ Spectroscopic Studies of Reactions Involving the Compound

To gain a deeper understanding of the reaction mechanisms and kinetics of synthetic and reactivity studies, the application of advanced in situ spectroscopic techniques is essential. These methods allow for real-time monitoring of reacting species. Potential techniques include:

In Situ NMR Spectroscopy: To identify and characterize transient intermediates and determine reaction kinetics.

In Situ FTIR and Raman Spectroscopy: To monitor the formation and consumption of functional groups throughout a reaction, providing valuable mechanistic insights.

Detailed Studies of Crystal Engineering and Polymorphism

The solid-state properties of this compound are unknown. Crystal engineering and polymorphism studies are vital for understanding and controlling the physical properties of the compound, which is particularly important in materials science and pharmaceuticals. Research in this area should focus on:

Single Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

Polymorph Screening: A systematic investigation of different crystallization conditions (e.g., solvent, temperature, pressure) to identify and characterize any polymorphic forms. Different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability.

Co-crystallization: Exploring the formation of co-crystals with other molecules to modify the physicochemical properties of the compound in a controlled manner.

Application in Supramolecular Chemistry or Host-Guest Systems

The structure of this compound, containing both hydrogen bond donors (N-H groups) and acceptors (nitrogen and oxygen atoms), suggests its potential for use in supramolecular chemistry. Future research could explore:

Self-Assembly: Investigating the ability of the molecule to form ordered supramolecular structures through non-covalent interactions such as hydrogen bonding and π-π stacking.

Host-Guest Chemistry: Studying the potential of the molecule to act as a host for small guest molecules or ions, or as a guest within larger host systems like cyclodextrins or calixarenes. The triazole ring is known to participate in anion recognition.

Metal-Organic Frameworks (MOFs): Investigating the use of this compound as a ligand for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis. The nitrogen atoms of the triazole and piperidine rings could serve as coordination sites for metal ions.

Theoretical Predictions for Novel Derivatives with Tunable Chemical Properties

Computational chemistry can play a crucial role in guiding the future development of derivatives of this compound. Theoretical studies can predict the properties of yet-to-be-synthesized molecules, saving significant time and resources. Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: To predict the electronic structure, reactivity indices, and spectroscopic properties of the parent molecule and its derivatives.

Quantitative Structure-Property Relationship (QSPR) Studies: To develop models that correlate the structural features of derivatives with their chemical and physical properties, allowing for the rational design of new compounds with desired characteristics.

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding affinity and mode of interaction of novel derivatives, guiding the design of more potent analogues.

The table below outlines potential derivatives and their tunable properties that could be explored through theoretical predictions.

| Derivative Type | Potential Tunable Property | Rationale |

| Substituted Piperidine Ring | Lipophilicity, steric hindrance | Modification of the piperidine ring can alter the molecule's solubility and its interaction with biological targets. |

| Substituted Triazole Ring | Electronic properties, hydrogen bonding capacity | Substitution on the triazole ring can modulate its acidity/basicity and its ability to participate in non-covalent interactions. |

| Isomeric Variations | 3D conformation, receptor binding | Exploring different linkage positions of the triazole to the piperidine ring could lead to isomers with different biological activities. |

Q & A

Q. What are the optimal synthetic routes for 3-(1H-1,2,4-triazol-3-yloxy)piperidine, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cyclocondensation of piperidine derivatives with triazole precursors. A common approach includes reacting piperidin-3-ol with 1H-1,2,4-triazole-3-thiol under basic conditions (e.g., KOH/EtOH), followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity . Alternative routes may employ microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regioselective triazole-piperidine linkage (e.g., δ 8.2 ppm for triazole protons; δ 60–70 ppm for piperidine carbons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 195.1) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) to assess purity, with mobile phase gradients of acetonitrile/water .

Q. How can solubility and stability be evaluated for this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility : Shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C, followed by UV-Vis quantification .

- Stability : Accelerated degradation studies under stress conditions (40°C/75% RH for 4 weeks) with HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-piperidine coupling be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by reaction temperature and catalyst choice. For example, using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at 60°C favors 1,4-disubstituted triazole formation over 1,5-isomers. Computational modeling (DFT) can predict transition-state energies to optimize conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Standardize assays (e.g., MIC for antimicrobial activity) across multiple cell lines .

- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .

- Data Harmonization : Meta-analysis of existing studies using tools like RevMan to identify confounding variables (e.g., solvent effects) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the triazole 1-position (e.g., methyl, cyclopropyl) and evaluate binding affinity via SPR or ITC .

- Computational Modeling : Docking studies (AutoDock Vina) against target proteins (e.g., CYP51 for antifungal activity) to identify critical interactions .

Q. What experimental designs are suitable for assessing its pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME : Caco-2 cell monolayer assays for permeability; microsomal stability tests (human liver microsomes) .

- In Vivo : Radiolabeled compound (³H or ¹⁴C) administered to rodent models, with LC-MS/MS quantification of plasma and tissue samples .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer :

- Standardization : Use USP-classified solvents and controlled temperature/humidity .

- Cross-Validation : Compare results from UV-Vis, NMR (qNMR), and gravimetric analysis .

- Example Data :

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| PBS (pH 7) | 2.1 ± 0.3 | Study A |

| DMSO | 45.8 ± 2.1 | Study B |

Q. What statistical approaches validate reproducibility in biological assays?

- Methodological Answer :

- Power Analysis : Ensure sample size (n ≥ 6) to detect ±20% effect size with α=0.05 .

- Bland-Altman Plots : Assess inter-lab variability in IC₅₀ measurements .

Theoretical and Computational Frameworks

Q. How to integrate molecular dynamics (MD) simulations into mechanistic studies?

- Methodological Answer :

- Force Fields : AMBER or CHARMM for ligand-protein complexes (e.g., triazole interactions with ATP-binding pockets) .

- Trajectory Analysis : RMSD and hydrogen-bond occupancy calculations using GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.